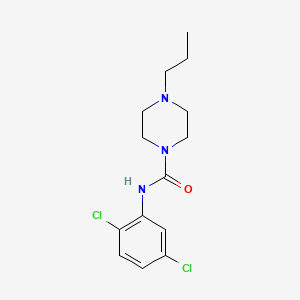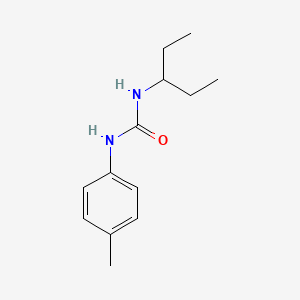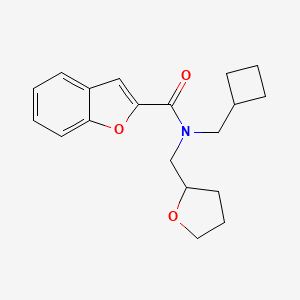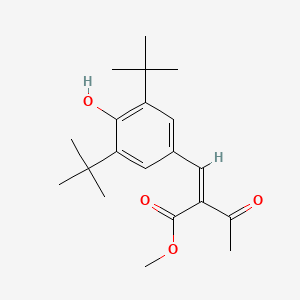![molecular formula C17H17ClN4O B5493515 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine](/img/structure/B5493515.png)
5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Furthermore, 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine has been shown to inhibit viral replication by interfering with the viral life cycle.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine is its ability to exhibit multiple biological activities, making it a versatile compound for scientific research. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
The potential therapeutic applications of 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine are vast, and there are several future directions for research. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine and to identify its molecular targets. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections should be explored.
Synthesis Methods
The synthesis of 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine is a complex process that involves multiple steps. The most commonly used method for the synthesis of this compound is the reaction of 2-chloro-4-methylphenyl isocyanate with 2-amino-1-(2-methoxyethyl)-1H-imidazole-4-carboxylic acid, followed by the reaction with 2,4-dimethoxy-5-methylpyrimidine. The final product is obtained through purification and isolation processes.
Scientific Research Applications
5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine has been shown to exhibit anti-viral activity against several viruses, including HIV and herpes simplex virus.
properties
IUPAC Name |
5-[1-(2-chloro-4-methylphenyl)imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-12-3-4-15(14(18)9-12)22-7-6-19-17(22)13-10-20-16(21-11-13)5-8-23-2/h3-4,6-7,9-11H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBWLENGXZLQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2C3=CN=C(N=C3)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5493457.png)


![N-(4-methoxybenzyl)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5493485.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5493492.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493508.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493511.png)
![4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5493520.png)
![N-ethyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5493525.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5493540.png)